molecular formula C13H9ClFNO3 B8026931 1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene

1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene

Cat. No.: B8026931
M. Wt: 281.66 g/mol
InChI Key: DJQBSTHRDLCTBP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents.

    Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with the halogenated nitrobenzene derivative in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.

    Oxidized Products: Formed by the oxidation of the benzyloxy group.

Scientific Research Applications

1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the design and synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of enzyme mechanisms and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the halogen substituents can participate in halogen bonding interactions with target molecules.

Comparison with Similar Compounds

1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene can be compared with other similar compounds such as:

    1-(Benzyloxy)-2-chloro-4-fluoro-3-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    1-(Benzyloxy)-2-chloro-4-fluoro-3-methylbenzene:

    1-(Benzyloxy)-2-chloro-4-fluoro-3-hydroxybenzene: Features a hydroxy group, which can form hydrogen bonds and influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-1-fluoro-2-nitro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-12-11(7-6-10(15)13(12)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQBSTHRDLCTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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